

Application Notes: Evogliptin in db/db Mice for Diabetic Cardiomyopathy Research

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Compound of Interest		
Compound Name:	Evogliptin	
Cat. No.:	B1263388	Get Quote

Introduction

Diabetic cardiomyopathy (DCM) is a significant complication of diabetes mellitus, characterized by cardiac dysfunction in the absence of coronary artery disease, hypertension, or significant valvular disease.[1][2][3] The db/db mouse is a widely used genetic model for type 2 diabetes and obesity, exhibiting hyperglycemia, insulin resistance, and features of DCM, making it a suitable model for preclinical research.[4][5][6][7] **Evogliptin** is a dipeptidyl peptidase-4 (DPP-4) inhibitor that lowers blood glucose levels by increasing the active levels of incretin hormones like GLP-1 and GIP.[8] Recent studies have investigated the cardioprotective effects of **Evogliptin** in the context of DCM, suggesting benefits beyond its glucose-lowering action.[9] [10] These notes summarize key findings and provide protocols for utilizing **Evogliptin** in db/db mice to study DCM.

Key Findings on Evogliptin's Cardioprotective Effects

Treatment of db/db mice with **Evogliptin** has been shown to ameliorate several key pathological features of diabetic cardiomyopathy. The primary benefits observed are improvements in cardiac function and structure, which are linked to the alleviation of cardiac lipotoxicity and mitochondrial dysfunction.[9][10][11][12]

Mechanism of Action

Evogliptin's therapeutic effects in the diabetic heart extend beyond glycemic control. Its primary mechanism in DCM involves:



- Alleviation of Cardiac Lipotoxicity: Evogliptin reduces the accumulation of lipid droplets and cardiac triglycerides in cardiomyocytes.[9][10][12] It achieves this by suppressing the expression of genes involved in fatty acid uptake and metabolism, such as CD36, ACSL1, FABP3, and DGAT1.[9][10][12]
- Improvement of Mitochondrial Function: The drug enhances mitochondrial biogenesis and function by activating the PGC1α/NRF1/TFAM signaling pathway.[1][9][12] This leads to a reduction in mitochondrial injury and an increase in mitochondrial number.[9]
- Reduction of Cardiac Fibrosis and Hypertrophy: Evogliptin attenuates the expression of profibrotic and hypertrophic markers.[9][13] It has been observed to decrease the expression of Collagen 1a1 (Col1a1) and Transforming Growth Factor-β1 (TGF-β1).[9]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from studies administering **Evogliptin** to db/db mice.

Table 1: Metabolic and Cardiac Parameters

Parameter	Wild-Type (WT)	db/db Control	db/db + Evogliptin
Fasting Blood Glucose	Normal	Significantly Increased	Significantly Decreased vs. Control[9]
HbA1c Levels	Normal	Significantly Increased	Significantly Decreased (p < 0.05) vs. Control[9]
Body Weight	Normal	Significantly Increased	No Significant Effect vs. Control[9]
Cardiac Triglycerides	Normal	Significantly Increased (p < 0.0001) vs. WT	Significantly Decreased (p < 0.01) vs. Control[9]

Table 2: Echocardiographic and Histological Findings



Parameter	Wild-Type (WT)	db/db Control	db/db + Evogliptin
Cardiac Systolic Function	Normal	Impaired	Improved vs. Control[9]
Cardiac Diastolic	Normal	Impaired	Improved vs. Control[9]
Cardiac Hypertrophy	Normal	Increased	Reduced vs. Control[9]
Interstitial Fibrosis	Minimal	Significantly Increased (p < 0.001) vs. WT	Significantly Attenuated vs. Control[9]

Table 3: Gene and Protein Expression Changes

Marker	db/db Control vs. WT	db/db + Evogliptin vs. db/db Control
Col1a1 (Fibrosis)	Increased	Significantly Decreased (p < 0.05)[9]
TGF-β1 (Fibrosis)	Increased	Significantly Decreased (p < 0.05)[9]
CD36 (Lipid Uptake)	Increased	Suppressed[9][12]
PGC1α (Mitochondrial Biogenesis)	Decreased	Activated[9][12]
p-FOXO1/FOXO1 Ratio	Decreased	Enhanced[9][12]

Experimental Protocols

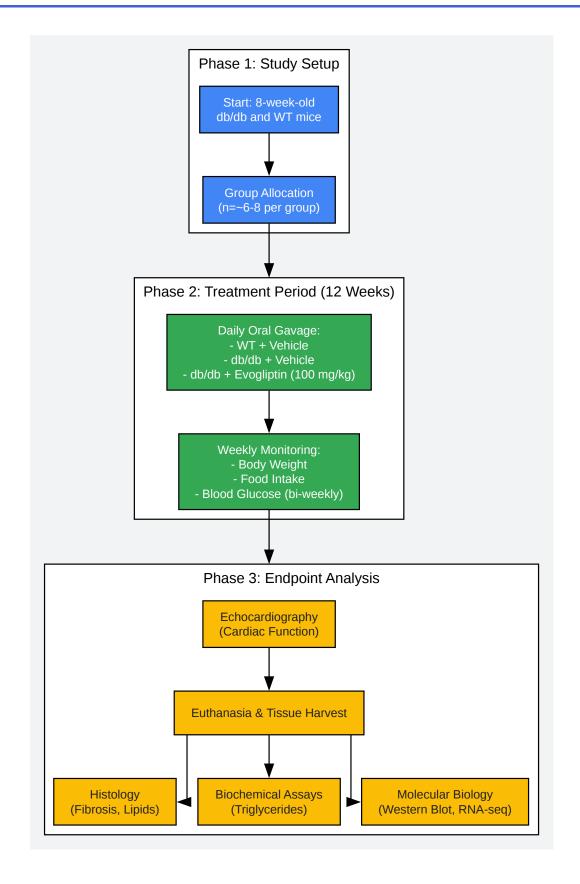
1. Animal Model and Treatment Protocol

This protocol describes an in vivo study to assess the efficacy of **Evogliptin** in a db/db mouse model of diabetic cardiomyopathy.



- Animal Model: Male BKS.Cg-+/+ Leprdb/J (db/db) mice and their non-diabetic littermates,
 C57BLKS/J (wild-type, WT).[9][10]
- Age: Start treatment at 8 weeks of age.[9][10]
- Housing: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
- Experimental Groups:
 - Wild-Type (WT) Control: C57BLKS/J mice receiving vehicle.
 - db/db Control: db/db mice receiving vehicle.
 - db/db + Evogliptin: db/db mice receiving Evogliptin.
- Drug Administration:
 - Drug: Evogliptin (EVO).
 - Dose: 100 mg/kg/day.[9][10]
 - Route: Daily oral gavage.[9][10]
 - Vehicle: Prepare vehicle control (e.g., 0.5% carboxymethylcellulose).
 - Duration: 12 weeks.[9][10]
- Monitoring: Monitor body weight weekly and food intake three times per week. Measure fasting blood glucose every two weeks.[9]
- Endpoint Analysis: At the end of the 12-week treatment period, perform echocardiography, followed by euthanasia and tissue collection for histological, biochemical, and molecular analyses.





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Caption: Experimental workflow for evaluating **Evogliptin** in db/db mice.



2. Echocardiography for Cardiac Function

- Procedure: Anesthetize mice (e.g., with isoflurane) and perform transthoracic echocardiography using a high-frequency ultrasound system.
- Measurements: Acquire M-mode images of the left ventricle at the papillary muscle level to measure left ventricular internal dimension (LVID), posterior wall thickness (LVPW), and interventricular septal thickness (IVS) during systole and diastole.
- Calculations: Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function. Use Doppler imaging to measure mitral inflow E and A wave velocities (E/A ratio) and mitral annular tissue velocity (E/e') to assess diastolic function.

3. Histological Analysis

- Tissue Preparation: Perfuse hearts with saline, fix in 4% paraformaldehyde, embed in paraffin, and section at 4-5 μm thickness.
- Masson's Trichrome Staining for Fibrosis:
 - Deparaffinize and rehydrate sections.
 - Stain with Weigert's iron hematoxylin for nuclei (black).
 - Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).
 - Differentiate in phosphomolybdic-phosphotungstic acid solution.
 - Stain with aniline blue for collagen (blue).
 - Dehydrate and mount.
 - Quantification: Capture images and quantify the blue-stained fibrotic area as a percentage of the total myocardial area using image analysis software.
- Oil Red O Staining for Lipid Accumulation:
 - Use frozen sections fixed in a suitable fixative.



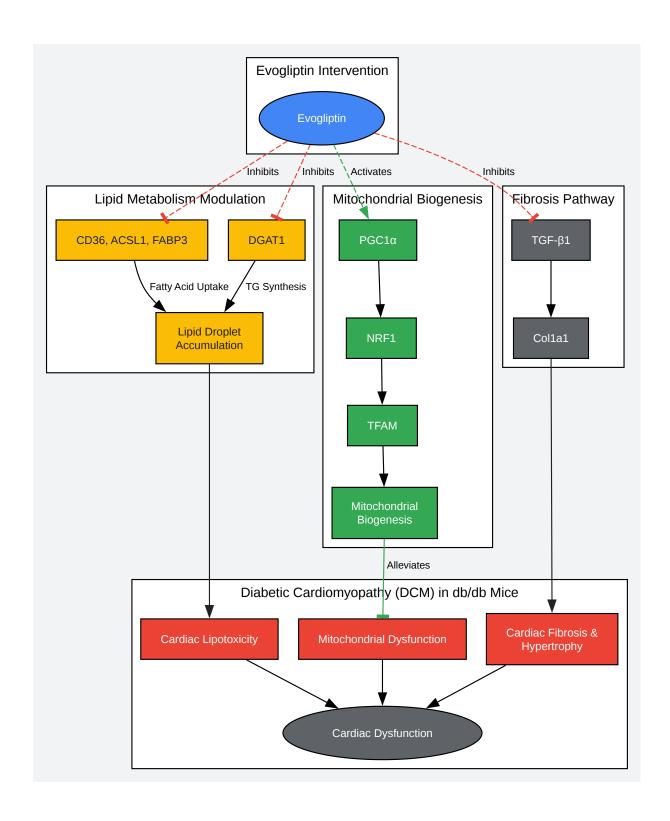
- Rinse with propylene glycol.
- Stain with a pre-warmed Oil Red O solution.
- Differentiate with propylene glycol.
- Counterstain nuclei with hematoxylin.
- Mount with an aqueous mounting medium.
- Quantification: Quantify the red-stained lipid droplet area.
- 4. Western Blot Analysis
- Protein Extraction: Homogenize frozen heart tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant.
- Quantification: Determine protein concentration using a BCA protein assay.
- Electrophoresis and Transfer: Separate 30-50 μg of protein on SDS-PAGE gels and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies (e.g., anti-TGF-β1, anti-Col1a1, anti-p-FOXO1, anti-FOXO1, anti-GAPDH) overnight at 4°C.
 - Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).



Signaling Pathways

The cardioprotective effects of **Evogliptin** in the db/db mouse model are mediated through the modulation of key signaling pathways that govern lipid metabolism, mitochondrial health, and tissue fibrosis.





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Caption: **Evogliptin**'s proposed mechanism in alleviating diabetic cardiomyopathy.



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